Cas no 247583-72-8 (1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide)

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by its nitro and carboxamide functional groups. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the nitro group enhances electrophilic properties, while the carboxamide moiety contributes to hydrogen bonding potential, improving solubility and interaction with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound's stability under standard conditions ensures reliable handling and storage, supporting its use in research and industrial processes.
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide structure
247583-72-8 structure
Product Name:1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
CAS No:247583-72-8
MF:C8H12N4O3
MW:212.205881118774
CID:913309
PubChem ID:11031142
Update Time:2025-10-31

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
    • 1-Methyl-4-nitro-5-p
    • 1-methyl-4-nitro-5-propylpyrazole-3-carboxamide
    • 1-methyl-4-nitro-5-propyl-3-pyrazolecarboxamide
    • 2-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide
    • DTXSID00452601
    • J-015661
    • DB-259755
    • SCHEMBL6443970
    • 247583-72-8
    • Inchi: 1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13)
    • InChI Key: NCCQVNCBOLIFEF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C(N)=O)=NN(C)C=1CCC)=O

Computed Properties

  • Exact Mass: 212.09100
  • Monoisotopic Mass: 212.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 334.6±42.0 °C at 760 mmHg
  • Flash Point: 156.1±27.9 °C
  • PSA: 106.73000
  • LogP: 1.60320
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide Security Information

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M320330-10mg
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
247583-72-8
10mg
$173.00 2023-05-17
TRC
M320330-100mg
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
247583-72-8
100mg
$1326.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-397129-10mg
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide,
247583-72-8
10mg
¥2482.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-397129-10 mg
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide,
247583-72-8
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¥2,482.00 2023-07-10

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide Production Method

Additional information on 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS No 247583-72-8): A Comprehensive Overview

The compound 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS No 247583-72-8) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which combines a pyrazole ring with substituents that confer specific functional properties. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the core structure, while the methyl, nitro, and propyl groups attached to it contribute to its reactivity and stability.

Recent studies have highlighted the potential of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide in the development of novel drugs targeting specific biological pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The carboxamide group plays a crucial role in enhancing the compound's bioavailability and selectivity, making it a promising candidate for anti-cancer therapies.

In the agricultural sector, 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide has shown potential as a herbicide due to its ability to inhibit key enzymes in plant metabolism. Field trials conducted in collaboration with agricultural research institutions have indicated that this compound can effectively control weed growth without adversely affecting crop yield. The nitro group in the molecule is particularly responsible for its herbicidal activity, while the propyl chain enhances its lipophilicity, facilitating better absorption by plant tissues.

From a synthetic perspective, the preparation of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide involves a multi-step process that typically begins with the synthesis of the pyrazole ring. This is followed by functionalization with the desired substituents through nucleophilic substitution or coupling reactions. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the reaction conditions and improve yield.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide with high accuracy. Using software like Gaussian and Discovery Studio, scientists have modeled the compound's three-dimensional structure and analyzed its electronic properties. These insights have been instrumental in designing more efficient synthetic routes and understanding its interaction with biological targets.

The environmental impact of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide has also been a subject of recent investigations. Studies conducted under controlled laboratory conditions suggest that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. Regulatory agencies have expressed interest in these findings, recognizing the importance of sustainable chemical design in modern agriculture and medicine.

In conclusion, 1-Methyl

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